molecular formula C20H16Cl2N2O3S B14393602 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide CAS No. 88522-35-4

4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide

Cat. No.: B14393602
CAS No.: 88522-35-4
M. Wt: 435.3 g/mol
InChI Key: WWIQBJWADKOJES-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide is a complex organic compound characterized by its aromatic benzene rings and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide typically involves multiple steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 2,5-dichlorobenzenesulfonic acid with thionyl chloride.

    Amidation: The sulfonyl chloride is then reacted with 4-methyl aniline to form the sulfonamide intermediate.

    Coupling Reaction: The final step involves coupling the sulfonamide intermediate with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of aromatic rings, this compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce sulfonamide derivatives.

Scientific Research Applications

4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The aromatic rings may also facilitate binding through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide
  • 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-chlorophenyl)benzamide
  • 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-ethylphenyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and amide groups. This combination of functional groups can confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88522-35-4

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C20H16Cl2N2O3S/c1-13-2-7-16(8-3-13)23-20(25)14-4-9-17(10-5-14)24-28(26,27)19-12-15(21)6-11-18(19)22/h2-12,24H,1H3,(H,23,25)

InChI Key

WWIQBJWADKOJES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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